molecular formula C11H10ClFO3 B1302651 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid CAS No. 845790-44-5

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid

Cat. No.: B1302651
CAS No.: 845790-44-5
M. Wt: 244.64 g/mol
InChI Key: GWPVAONYRKBXDR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.15 (s, 1H, carboxylic acid -OH)
  • δ 7.85–7.70 (m, 2H, aromatic H-2 and H-6)
  • δ 7.45–7.35 (m, 1H, aromatic H-5)
  • δ 3.20 (t, J = 6.8 Hz, 2H, H-4)
  • δ 2.50 (t, J = 6.8 Hz, 2H, H-2)
  • δ 2.10 (quintet, J = 6.8 Hz, 2H, H-3)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 207.5 (C-5 ketone)
  • δ 174.2 (carboxylic acid C=O)
  • δ 135.8 (C-4 aromatic, Cl-substituted)
  • δ 132.6 (C-3 aromatic, F-substituted)
  • δ 128.9 , 126.4 (aromatic C-2, C-5, C-6)
  • δ 38.5 (C-4), 31.2 (C-2), 23.7 (C-3)

The deshielded carboxylic acid proton (δ >12 ppm) and ketone carbonyl carbon (δ ~207 ppm) are diagnostic for this structure. Coupling between H-2 and H-4 protons confirms the pentanoic acid chain’s connectivity.

Infrared (IR) Vibrational Profile and Functional Group Identification

Key IR absorptions (cm⁻¹):

  • 3200–2500 (broad, O-H stretch of carboxylic acid)
  • 1715 (strong, C=O stretch of carboxylic acid)
  • 1680 (strong, C=O stretch of ketone)
  • 1580 , 1480 (aromatic C=C stretching)
  • 760 (C-Cl stretch)
  • 1100 (C-F stretch)

The dual carbonyl stretches at 1715 and 1680 cm⁻¹ differentiate the carboxylic acid and ketone functionalities. The absence of N-H stretches excludes amide contamination, confirming the compound’s purity.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) (m/z, relative abundance):

  • 244 (M⁺, 15%)
  • 200 (M⁺ - CO₂, 100%)
  • 182 (M⁺ - CO₂ - H₂O, 45%)
  • 154 (C₆H₃ClF⁺, 30%)
  • 127 (C₆H₅Cl⁺, 20%)

The base peak at m/z 200 arises from decarboxylation of the carboxylic acid group, followed by dehydration to yield m/z 182. The chlorinated aromatic fragment at m/z 154 confirms the phenyl ring’s substitution pattern. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 244.0303 (calculated for C₁₁H₁₀ClFO₃: 244.0302).

Table 1: Summary of Spectroscopic Data

Technique Key Signals Functional Group Identification
¹H NMR δ 12.15 (s, 1H), δ 7.85–7.70 (m, 2H), δ 2.50 (t, 2H) Carboxylic acid, aromatic, aliphatic
¹³C NMR δ 207.5, δ 174.2, δ 135.8 Ketone, carboxylic acid, aromatic Cl
IR 1715 cm⁻¹, 1680 cm⁻¹, 760 cm⁻¹ C=O stretches, C-Cl stretch
EI-MS m/z 244 (M⁺), 200 (M⁺ - CO₂) Molecular ion, decarboxylation

Properties

IUPAC Name

5-(4-chloro-3-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPVAONYRKBXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373962
Record name 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-44-5
Record name 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzene, which undergoes a series of reactions to introduce the valeric acid moiety.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates and yields.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to improve efficiency and reduce production costs.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H10ClF O3
  • Molecular Weight : 244.64 g/mol
  • CAS Number : 845790-44-5

The compound features a chloro and fluoro-substituted phenyl ring, which enhances its reactivity and interaction with biological systems.

Chemistry

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction : Reduction reactions convert the ketone group to an alcohol.
  • Substitution : The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, chromic acidCarboxylic acids, ketones
ReductionSodium borohydride, lithium aluminum hydrideAlcohols
SubstitutionAmines, thiolsSubstituted phenyl derivatives

Biology

Research has investigated the biological activities of this compound, particularly its potential antimicrobial and anticancer properties.

Case Study: Antimicrobial Efficacy

In a study assessing its antimicrobial properties against Escherichia coli, the compound demonstrated significant potency with an ID50 value indicating effectiveness at lower concentrations. The rapid hydrolysis in growth media was noted as a factor influencing efficacy.

Case Study: Cancer Cell Line Inhibition

Another investigation focused on the cytotoxic effects of this compound on leukemia L1210 cells, revealing an ID50 value that suggests potential applicability in cancer therapeutics. Further exploration into dosage optimization and mechanism elucidation is warranted.

Medicine

The compound is explored for its therapeutic applications, particularly in drug development. It may interact with specific molecular targets and pathways, potentially inhibiting enzymes or modulating receptor activity.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid with structurally related compounds, focusing on substituent positions and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions on Phenyl Ring Key Structural Features CAS Number Reference ID
This compound C₁₁H₁₀ClFO₃ 244.64 4-Cl, 3-F Ketone at C5, carboxylic acid terminus Not explicitly listed
5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid C₁₁H₁₀ClFO₃ 244.65 4-Cl, 2-F Positional isomer of target compound 951889-56-8
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 210.20 4-F, no Cl Lacks chlorine, reduced halogenation 149437-76-3
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid C₁₂H₁₀F₄O₃ (inferred) ~276.21 (calculated) 3-F, 5-CF₃ Trifluoromethyl group enhances lipophilicity ZINC95740237
5-(3-Chloro-4-fluorophenyl)-5-oxovaleric acid C₁₁H₁₀ClFO₃ ~244.64 (inferred) 3-Cl, 4-F Positional isomer (Cl/F swapped) Not listed
5-(3-Fluorophenyl)-5-oxovaleric acid C₁₁H₁₁FO₃ 210.20 3-F, no Cl Lacks chlorine, simpler substitution 845790-38-7

Key Differences and Implications

Electronic and Steric Effects
  • Substituent Positions: The position of halogens significantly impacts electronic distribution. The 4-Cl, 2-F isomer () introduces ortho-para substitution, which may increase steric hindrance and reduce solubility compared to the target compound.
Lipophilicity and Solubility
  • The trifluoromethyl group in 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid () increases logP (lipophilicity), likely improving membrane permeability but reducing aqueous solubility.

Biological Activity

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClF O3. The compound features a five-carbon chain with a ketone functional group adjacent to a carboxylic acid, along with a chloro and fluorine substituent on the phenyl ring. These structural elements contribute to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antifungal Properties : Similar compounds have shown effectiveness against phytopathogenic fungi, indicating that this compound may possess comparable antifungal activities .
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to inhibition pathways relevant in disease states.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

  • Reactivity with Biological Targets : The presence of halogen substituents (chlorine and fluorine) may enhance binding affinity to molecular targets, such as enzymes or receptors involved in metabolic pathways.
  • Radical Scavenging : Like many organic acids, it may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that play critical roles in cellular processes, similar to other oxoacids.

Comparative Analysis with Similar Compounds

A comparative analysis reveals insights into how structural variations affect biological activity. The following table summarizes key similarities and differences:

Compound NameStructureUnique Features
5-(4-Chlorophenyl)-5-oxovaleric acidC11H10ClO2Lacks fluorine; potentially different biological activity.
5-(3-Fluorophenyl)-5-oxovaleric acidC11H10F O3Fluorine at a different position may alter reactivity.
4-ChlorobenzoylacetoneC10H9ClODifferent functional groups; used in dye synthesis.

This comparative analysis highlights the unique halogen substitutions in this compound, which may influence both its chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance:

  • Synthesis and Testing : Derivatives have been synthesized and tested for their antimicrobial and antifungal properties, showing varying degrees of effectiveness against target organisms .
  • Mechanistic Studies : Investigations into the interaction mechanisms involving this compound have revealed potential pathways for enzyme inhibition, particularly in metabolic processes relevant to cancer biology .

Q & A

Q. What are the common synthetic routes for 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halide intermediates) followed by oxidation or hydrolysis of esters to yield the carboxylic acid moiety. For example, analogous compounds like 4-(4-chloro-3-fluorophenyl)benzoic acid (BA-4120) are synthesized via palladium-catalyzed coupling . Optimization includes adjusting reaction temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (e.g., THF/DMF mixtures). Post-synthesis purification via recrystallization or column chromatography improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in DMSO-d6d_6 or CDCl3_3) for structural confirmation. Fluorine (19F^{19}\text{F}) NMR resolves electronic effects of the chloro-fluoro substituents .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1250–1150 cm1^{-1} (C-F/C-Cl vibrations).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M-H]^- ion at m/z 259.01) .
  • X-ray Diffraction : Single-crystal analysis for absolute configuration validation (see advanced questions) .

Q. How can researchers determine the solubility profile of this compound in different solvents?

  • Methodological Answer : Use the shake-flask method: Saturate solvents (e.g., water, ethanol, DMSO) with the compound, filter, and quantify concentration via UV-Vis (λ~270 nm) or HPLC (C18 column, 0.1% TFA/ACN mobile phase). LogP values (~2.8) can predict lipophilicity . Discrepancies between experimental and computational data (e.g., COSMO-RS) may arise from polymorphic impurities, requiring DSC or PXRD validation .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and characterized?

  • Methodological Answer :
  • Solid-State NMR : 13C^{13}\text{C} CP/MAS NMR distinguishes polymorphs via chemical shift variations (e.g., carbonyl shifts ±1.5 ppm) .
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., using Mercury software).
  • Thermal Analysis : DSC detects enantiotropic transitions; melting point differences >5°C indicate distinct polymorphs .
  • Case Study : Analogous compounds like {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid show two enantiotropically related polymorphs validated via these methods .

Q. What strategies resolve crystallographic challenges (e.g., disorder, twinning) during X-ray structure determination of this compound?

  • Methodological Answer :
  • Disorder : Use SHELXL refinement with PART commands to model split positions. Apply restraints (e.g., DFIX for bond lengths) .
  • Twinning : Test for merohedral twinning (PLATON’s TWIN check). Refine using HKLF5 format in SHELXL .
  • Data Quality : Ensure data-to-parameter ratio >10 (e.g., 14.3 in related pyrazole-carboxylic acid structures) to avoid overfitting .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace Cl/F with Br/CF3_3) and assess bioactivity (e.g., enzyme inhibition via Mosmann’s cytotoxicity assay ).
  • Computational Modeling : Docking (AutoDock Vina) and QSAR (CoMFA) to correlate electronic/steric effects with activity. For example, 3-chlorophenyl derivatives in piperidin-2-one scaffolds show enhanced binding affinity .
  • Case Study : Thiazole-acetic acid derivatives with similar substituents exhibit antiviral activity, guided by crystallographic data on substituent geometry .

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